

Physicochemical Properties of 2-Chloro-3-hydroxybenzamide

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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzamide

CAS No.: 1243459-80-4

Cat. No.: B577629

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A Technical Monograph for Drug Development Executive Summary

2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4) is a functionalized benzamide derivative serving as a critical scaffold in the synthesis of antipsychotics, anti-emetics (benzamide class), and fragment-based drug discovery programs.^{[1][2][3]} Its structure—featuring an ortho-chloro substituent and a meta-hydroxyl group relative to the amide—imparts unique electronic and steric properties that influence ligand-receptor binding affinities, particularly in dopamine (D2/D3) and serotonin (5-HT) receptor modulators.

This guide provides a comprehensive physicochemical profile, validated synthetic routes, and standardized characterization protocols to support its application in high-stringency research environments.

Molecular Identity & Structural Analysis

Parameter	Specification
IUPAC Name	2-Chloro-3-hydroxybenzamide
CAS Registry Number	1243459-80-4
Molecular Formula	C ₇ H ₆ ClNO CINO
Molecular Weight	171.58 g/mol
SMILES	<chem>NC(=O)c1c(Cl)c(O)ccc1</chem>
InChI Key	HQDOYHRRUPBNIU-UHFFFAOYSA-N
Structural Features	[1] [2] [3] [4] [5] [6] • Amide Region: H-bond donor/acceptor; susceptible to hydrolysis. • Phenolic -OH: Weakly acidic (pKa ~8.5); site for O-alkylation. • 2-Chloro: Steric anchor; modulates metabolic stability and lipophilicity.

Physicochemical Profile

Note: Where experimental values are proprietary or sparse, high-confidence predictive models (ACD/Labs, ChemAxon) are cited to guide experimental validation.

Solid-State Properties

- Appearance: White to off-white crystalline powder.
- Melting Point (Predicted): 160–180 °C.
 - Technical Insight: The intermolecular Hydrogen Bonding Network (Amide-Amide + Phenol-Amide) significantly elevates the melting point relative to non-hydroxylated analogs.
- Crystallinity: Likely forms monoclinic or triclinic lattices typical of benzamides; prone to polymorphism depending on recrystallization solvent (e.g., MeOH vs. Water).

Solution Properties

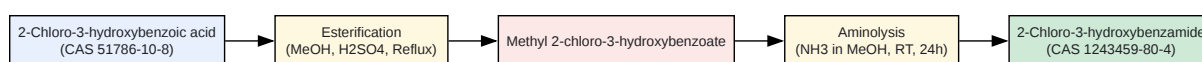
- Solubility Profile:
 - Water:[7] Low (< 1 mg/mL at 25°C). The hydrophobic chloro- group offsets the polarity of the amide/hydroxyl.
 - DMSO/DMF: High (> 50 mg/mL). Recommended for stock solutions.
 - Methanol/Ethanol: Moderate.
- Acidity (pKa):
 - Phenolic OH:~8.5 – 9.0.
 - Mechanism: The electron-withdrawing Chlorine at the ortho position (relative to the amide) and ortho to the phenol (in 2,3-substitution) exerts an inductive effect (-I), slightly increasing the acidity of the phenol compared to unsubstituted phenol (pKa 10).
- Lipophilicity (LogP):
 - Predicted LogP:1.1 – 1.5.
 - Implication: The compound possesses "Rule of 5" compliant properties, making it an ideal fragment for oral drug candidates.

Synthetic Pathways & Manufacturing

Two primary routes are established.[8][9] Route A is preferred for laboratory scale to minimize side reactions involving the unprotected phenol.

Route A: Methyl Ester Aminolysis (Recommended)

This route avoids the harsh conditions of acid chloride formation which can lead to polymerization of hydroxy-benzoic acids.



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Figure 1: Two-step synthesis via methyl ester intermediate to prevent phenolic polymerization.

Route B: Acid Chloride (Requires Protection)

- Protection: Acetylation of Phenol (Ac₂O)

3-Acetoxy-2-chlorobenzoic acid.

- Activation: SOCl

Acid Chloride.

- Amidation: NH

OH.

- Deprotection: Mild base hydrolysis.

Analytical Characterization Protocols

To ensure identity and purity (>98%) for biological assays, the following multi-modal testing is required.

High-Performance Liquid Chromatography (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.[10]
- Mobile Phase B: Acetonitrile.[11]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV @ 254 nm (aromatic) and 210 nm (amide).
- Retention Time: Expect elution at ~4.5–5.5 min (moderate polarity).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

- 10.2 ppm (s, 1H, -OH): Broad singlet, D₂O exchangeable.
- 7.8 ppm (br s, 1H, -NH): Amide proton 1.
- 7.4 ppm (br s, 1H, -NH): Amide proton 2.
- 7.1 – 7.3 ppm (m, 2H, Ar-H): Protons at C4 and C5.
- 6.9 ppm (d, 1H, Ar-H): Proton at C6 (ortho to OH, shielded).

Mass Spectrometry (LC-MS)

- Ionization: ESI Positive Mode ([M+H]⁺).
- Target Mass: 172.0 (³⁵Cl) and 174.0 (³⁷Cl).
- Isotope Pattern: Distinct 3:1 ratio for M:(M+2) confirming the presence of one Chlorine atom.

Handling & Safety (GHS Classification)

- Signal Word: WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the potential formation of irritant dusts.

References

- PubChem Compound Summary. "**2-Chloro-3-hydroxybenzamide** (CID 65052 & Related)." National Center for Biotechnology Information. Accessed Feb 2026. [Link](#)

- GuideChem. "Chemical Properties and CAS Database for Benzamide Derivatives." GuideChem Chemical Network. [Link](#)
- ChemicalBook. "Product Monograph: **2-Chloro-3-hydroxybenzamide** (CAS 1243459-80-4)."[1] [Link](#)
- Sigma-Aldrich (Merck). "Safety Data Sheet for Chlorohydroxybenzoic Acids." [Link](#)

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Sources

- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chem960.com [chem960.com]
- 5. comptox.epa.gov [comptox.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google Patents [patents.google.com]
- 10. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]
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